A Technical Guide to the Thermodynamic Properties of 6-bromo-5-fluoroquinazolin-2(1H)-one: An Integrated Experimental and Computational Approach
A Technical Guide to the Thermodynamic Properties of 6-bromo-5-fluoroquinazolin-2(1H)-one: An Integrated Experimental and Computational Approach
Abstract
This technical guide provides a comprehensive framework for characterizing the thermodynamic properties of 6-bromo-5-fluoroquinazolin-2(1H)-one, a novel heterocyclic compound with potential applications in drug discovery. Recognizing the frequent scarcity of empirical data for new chemical entities, this document outlines a dual strategy that combines established experimental methodologies with powerful computational modeling. We present detailed protocols for techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are essential for determining key parameters like melting point, enthalpy of fusion, and thermal stability. In parallel, we describe a robust workflow for predicting thermodynamic properties—including enthalpy of formation, Gibbs free energy, and entropy—using Density Functional Theory (DFT). This integrated approach provides the critical data required by researchers, chemists, and drug development professionals to advance promising compounds from discovery to formulation.
Introduction: The Quinazolinone Scaffold and the Data Gap
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological activities.[1][2] Derivatives of this structure are of significant interest for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The specific compound, 6-bromo-5-fluoroquinazolin-2(1H)-one, represents a modern iteration of this scaffold, incorporating halogen substitutions that can significantly modulate its physicochemical and biological properties.
A fundamental challenge in early-stage drug development is the lack of comprehensive thermodynamic data for novel compounds. Properties such as solubility, stability, and melting point are critical for every step of the development pipeline, from synthesis and purification to formulation and bioavailability assessment. For 6-bromo-5-fluoroquinazolin-2(1H)-one, publicly available experimental data on its core thermodynamic properties is limited. This guide addresses this gap by providing a blueprint for both the experimental determination and computational prediction of these essential parameters.
Part 1: Experimental Determination of Thermodynamic Properties
The cornerstone of thermodynamic characterization is precise experimental measurement. The following protocols describe standard, reliable methods for analyzing solid-state organic compounds.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
DSC is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).[4]
Experimental Protocol: DSC Analysis
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Sample Preparation: Accurately weigh 1-5 mg of 6-bromo-5-fluoroquinazolin-2(1H)-one into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
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Heating Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting transition (e.g., 300 °C).
-
Hold at the final temperature for 1-2 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is often performed to investigate potential polymorphic transitions.
-
-
Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the decomposition temperature and assessing the overall thermal stability of a compound.[5]
Experimental Protocol: TGA Analysis
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Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
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Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The onset of mass loss indicates the beginning of thermal decomposition. The data is presented as a plot of mass percentage versus temperature.
Solubility and Dissolution Thermodynamics
The solubility of a drug candidate is a critical determinant of its bioavailability. Thermodynamic solubility can be measured at various temperatures to determine the enthalpy and entropy of dissolution using the Van't Hoff equation.[1]
Experimental Protocol: Equilibrium Solubility Measurement
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of a relevant solvent (e.g., water, buffer, ethanol).
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, filter the suspension to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Thermodynamic Analysis: Repeat the experiment at several different temperatures. A plot of the natural logarithm of the solubility versus the inverse of the absolute temperature (Van't Hoff plot) yields the enthalpy (ΔHsol) and entropy (ΔSsol) of solution.[1]
Below is a workflow diagram for the experimental characterization of the compound.
Caption: Experimental workflow for thermodynamic characterization.
Part 2: Computational Prediction of Thermodynamic Properties
When experimental data is unavailable, or to gain deeper mechanistic insight, computational chemistry provides a powerful alternative for predicting thermodynamic properties. Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure of molecules, from which thermodynamic data can be derived.[6][7]
The DFT Approach
DFT calculations are used to determine the ground-state energy of a molecule. By performing frequency calculations on the optimized geometry, key thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be computed at a standard state (e.g., 298.15 K and 1 atm).[8] While DFT calculations for condensed phases are complex, gas-phase properties provide an essential baseline and are invaluable for understanding molecular stability.[9]
Computational Protocol: DFT Calculations
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Structure Optimization: The 3D structure of 6-bromo-5-fluoroquinazolin-2(1H)-one is built and optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation of the molecule.
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Frequency Calculation: A frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
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Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and entropy. These values are used to calculate the standard state thermodynamic properties.[8]
The following table summarizes the key thermodynamic parameters that can be obtained from both experimental and computational approaches.
| Property | Symbol | Experimental Method | Computational Method | Significance in Drug Development |
| Melting Point | Tm | DSC | (Not directly calculated) | Purity assessment, solid form stability |
| Enthalpy of Fusion | ΔHfus | DSC | (Not directly calculated) | Crystal lattice energy, solubility modeling |
| Heat Capacity | Cp | DSC | DFT Frequency Analysis | Formulation stability, process modeling |
| Decomposition Temp. | Td | TGA | (Not directly calculated) | API stability, shelf-life, safety |
| Enthalpy of Formation | ΔHf° | Combustion Calorimetry | DFT Total Energy | Fundamental chemical stability |
| Standard Entropy | S° | Calorimetry, Statistical Mechanics | DFT Frequency Analysis | Driving force of reactions and binding |
| Gibbs Free Energy | G° | Derived from H° and S° | DFT Frequency Analysis | Spontaneity of processes, equilibrium |
Below is a diagram illustrating the computational workflow for predicting these properties.
Caption: Computational workflow for predicting thermodynamic properties.
Part 3: Integrating Insights for Drug Development
The true power of this dual approach lies in the synthesis of experimental and computational data. For instance, the experimentally determined enthalpy of fusion (ΔHfus) from DSC provides insight into the energy of the crystal lattice. This can be correlated with computational predictions of intermolecular interactions. Similarly, solubility data, which is fundamentally governed by the thermodynamics of dissolution, can be better understood and modeled when informed by both empirical measurements and calculated free energies.
For drug development professionals, this integrated dataset is invaluable:
-
For Medicinal Chemists: Understanding thermal stability (from TGA) guides decisions on which scaffolds are robust enough for further development.
-
For Process Chemists: Melting point and decomposition data (from DSC and TGA) are critical for designing safe and efficient scale-up, crystallization, and drying processes.[10]
-
For Formulation Scientists: Solubility, stability, and solid-state properties dictate the choice of excipients and the final dosage form, directly impacting the drug's performance and shelf-life.
Conclusion
While direct experimental data for 6-bromo-5-fluoroquinazolin-2(1H)-one is not yet widely published, a robust thermodynamic profile can be established through the systematic application of the experimental and computational methodologies outlined in this guide. By leveraging established techniques like DSC and TGA alongside the predictive power of DFT, researchers can generate the critical data needed to assess the viability of this and other novel chemical entities. This integrated strategy mitigates the risks associated with data scarcity, enabling more informed, evidence-based decisions in the complex process of drug development.
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